Cas no 2229142-72-5 (3-(3-bromo-2,2-dimethylpropyl)thiolane)
3-(3-bromo-2,2-dimethylpropyl)thiolane Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromo-2,2-dimethylpropyl)thiolane
- 2229142-72-5
- EN300-1921645
-
- Inchi: 1S/C9H17BrS/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3
- InChI Key: POGYMIHXSDDKES-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CC1CSCC1
Computed Properties
- Exact Mass: 236.02343g/mol
- Monoisotopic Mass: 236.02343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 25.3Ų
3-(3-bromo-2,2-dimethylpropyl)thiolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921645-0.05g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-0.1g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-0.25g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-0.5g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-1.0g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1921645-2.5g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-5.0g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 5g |
$3273.0 | 2023-06-02 | ||
| Enamine | EN300-1921645-10.0g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 10g |
$4852.0 | 2023-06-02 | ||
| Enamine | EN300-1921645-1g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1921645-5g |
3-(3-bromo-2,2-dimethylpropyl)thiolane |
2229142-72-5 | 5g |
$3273.0 | 2023-09-17 |
3-(3-bromo-2,2-dimethylpropyl)thiolane Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 3-(3-bromo-2,2-dimethylpropyl)thiolane
Introduction to 3-(3-bromo-2,2-dimethylpropyl)thiolane (CAS No: 2229142-72-5)
3-(3-bromo-2,2-dimethylpropyl)thiolane, identified by the chemical abstracts service number 2229142-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This thiolane derivative, characterized by its brominated branched alkyl side chain, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The compound's molecular structure, featuring a sulfur-containing five-membered ring appended to a brominated isobutyl group, imparts distinct reactivity and stability, making it a candidate for various applications in drug development and industrial processes.
The synthesis of 3-(3-bromo-2,2-dimethylpropyl)thiolane involves meticulous control over reaction conditions to ensure high yield and purity. The thiolane core is typically formed through the cyclization of thioethers or related precursors, while the bromination step requires careful optimization to achieve regioselectivity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. The resulting compound has been found to be particularly useful in the preparation of complex molecules where both sulfur and bromine functionalities are desired.
In recent years, 3-(3-bromo-2,2-dimethylpropyl)thiolane has been explored for its potential applications in medicinal chemistry. The presence of both sulfur and bromine atoms in its structure allows for diverse chemical modifications, enabling the facile introduction of additional functional groups. This flexibility has made it a building block for the synthesis of novel therapeutic agents targeting various diseases. For instance, researchers have investigated its utility in developing kinase inhibitors, where the thiolane moiety can serve as a scaffold for binding to specific protein targets. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for further optimization.
The pharmaceutical industry has shown interest in thiolane derivatives due to their ability to mimic natural thiols and exhibit bioactivity. 3-(3-bromo-2,2-dimethylpropyl)thiolane's structural features allow it to participate in hydrogen bonding interactions and metal coordination events, which are crucial for drug-receptor binding. Additionally, the bromine atom provides a handle for further derivatization via nucleophilic substitution reactions, enabling the creation of analogues with enhanced pharmacological properties. These attributes have positioned 3-(3-bromo-2,2-dimethylpropyl)thiolane as a key intermediate in the development of next-generation pharmaceuticals.
Beyond pharmaceutical applications, 3-(3-bromo-2,2-dimethylpropyl)thiolane has found utility in materials science. Its unique chemical properties make it suitable for use in polymer chemistry and surface modification techniques. For example, thiolanes can be incorporated into polymer backbones to impart sulfur-based functionalities, which can improve material stability and biocompatibility. The bromine substituent also facilitates cross-linking reactions, allowing for the creation of robust network structures. These characteristics have been exploited in developing advanced coatings and adhesives with tailored mechanical and thermal properties.
Recent advancements in computational chemistry have further enhanced the understanding of 3-(3-bromo-2,2-dimethylpropyl)thiolane's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have guided experimental efforts by predicting optimal reaction pathways and predicting the outcomes of chemical modifications. Such interdisciplinary approaches are crucial for accelerating the discovery and development of new compounds with desired therapeutic effects.
The industrial production of 3-(3-bromo-2,2-dimethylpropyl)thiolane requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the compound's identity and assess its quality. These methods provide detailed information about the molecular structure and purity of the product, ensuring that it meets the requirements for downstream applications.
The environmental impact of synthesizing and using 3-(3-bromo-2,2-dimethylpropyl)thiolane is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Catalytic processes that employ recyclable catalysts or renewable feedstocks are being explored as alternatives to traditional methods. Such sustainable practices align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion,3-(3-bromo-2,2-dimethylpropyl)thiolane (CAS No: 2229142-72-5) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies,making it a valuable intermediate for drug discovery и advanced material development。Ongoing research continues to uncover new applications for this thiolane derivative,underscoring its importance in modern chemistry и technology.
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